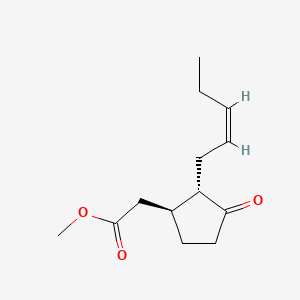

Methyl 2-(trans-3-oxo-2-((Z)-pent-2-en-1-yl)cyclopentyl)acetate

CAS No.: 78609-06-0

Cat. No.: VC15748988

Molecular Formula: C13H20O3

Molecular Weight: 224.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78609-06-0 |

|---|---|

| Molecular Formula | C13H20O3 |

| Molecular Weight | 224.30 g/mol |

| IUPAC Name | methyl 2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate |

| Standard InChI | InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4-/t10-,11-/m0/s1 |

| Standard InChI Key | GEWDNTWNSAZUDX-XXJOZFEBSA-N |

| Isomeric SMILES | CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)OC |

| Canonical SMILES | CCC=CCC1C(CCC1=O)CC(=O)OC |

| Boiling Point | BP: 110 °C at 0.2 mm Hg |

| Colorform | Colorless liquid |

| Flash Point | > 113 degrees C (> 235 degrees F) - closed cup |

Introduction

Structural Characteristics and Stereochemistry

Molecular Architecture

The compound’s IUPAC name, methyl 2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate, reflects its stereochemical complexity. The cyclopentane ring adopts a trans configuration at the 1S and 2S positions, while the pent-2-enyl side chain exhibits a Z (cis) geometry . Key structural features include:

-

Cyclopentyl backbone: A five-membered ring with a ketone group at C3.

-

(Z)-Pent-2-enyl substituent: A five-carbon chain with a double bond between C2 and C3 in the cis configuration.

-

Methyl ester group: An acetoxy moiety esterified with methanol at the C2 position of the cyclopentane ring.

The stereochemistry critically influences biological activity, as enantiomeric forms exhibit distinct interactions with jasmonate receptors .

Synthesis and Manufacturing

Retrosynthetic Analysis

Methyl jasmonate synthesis often begins with methyl jasmonate (MeJA) as a precursor. A notable route involves:

-

Ozonolysis of MeJA: Cleavage of the cyclopentenone ring to yield an aldehyde intermediate (94% yield) .

-

Wittig reaction: Reaction with a stabilized ylide to introduce the (Z)-pent-2-enyl group, forming a cis-configured keto ester .

-

Macrolactonization: Activation of the carboxylic acid via ethoxyvinyl ester (EVE) and subsequent cyclization to form the lactone intermediate .

Alternative methods include direct esterification of jasmonic acid with methanol under acidic conditions, though this approach requires stringent control of temperature and pressure to avoid racemization.

Key Challenges

-

Stereocontrol: Ensuring trans configuration at C1 and C2 while maintaining Z geometry in the side chain .

-

Macrolactonization efficiency: Classical Yamaguchi conditions often fail, necessitating EVE-mediated activation for satisfactory yields (64%) .

Physicochemical Properties

The compound exists as a colorless liquid with a sharp, floral-herbaceous odor. Its lipophilicity () facilitates membrane permeability, enhancing its efficacy as a signaling molecule .

Biological Functions and Mechanisms

Role in Plant Defense

Methyl jasmonate orchestrates systemic acquired resistance (SAR) by:

-

Inducing defense genes: Upregulating pathogenesis-related (PR) proteins via the JAZ-COI1 receptor complex.

-

Enhancing secondary metabolites: Stimulating anthocyanin biosynthesis in blueberries (20–30% increase) .

-

Cross-talk with salicylic acid: Modulating antagonistic pathways to balance biotic and abiotic stress responses.

Growth and Development

-

Senescence delay: Suppresses ethylene biosynthesis by inhibiting ACC synthase.

-

Root elongation: Enhances auxin transport in Arabidopsis thaliana at nanomolar concentrations.

Anticancer Activity

In vitro studies demonstrate dose-dependent inhibition of AGS gastric cancer cell migration (IC₅₀ = 50 μM) and viability (40% reduction at 100 μM) . Mechanistic studies suggest apoptosis induction via caspase-3 activation .

Applications

Agricultural Uses

-

Elicitor in crop protection: Foliar application (0.1–1 mM) reduces herbivory by 60% in Nicotiana attenuata .

-

Postharvest treatment: Extends shelf life of tomatoes by 15 days via polygalacturonase inhibition.

Industrial Applications

-

Flavor and fragrance: Used in perfumes (0.01–0.1% concentration) for jasmine-like notes.

-

Pharmaceutical precursors: Semi-synthesis of prostaglandin analogs exploiting its cyclopentanoid scaffold .

| Parameter | Specification |

|---|---|

| Storage | -20°C under inert gas (N₂/Ar) |

| Handling | Use nitrile gloves, eye protection |

| Disposal | Incinerate at ≥900°C |

Although classified as non-carcinogenic, prolonged exposure may cause dermal irritation (LD₅₀ > 2000 mg/kg, rat oral).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume